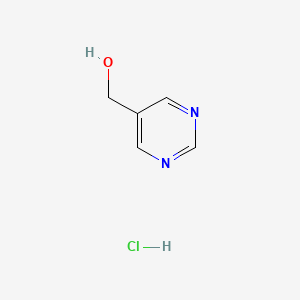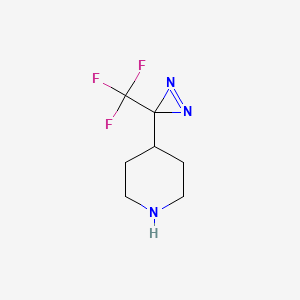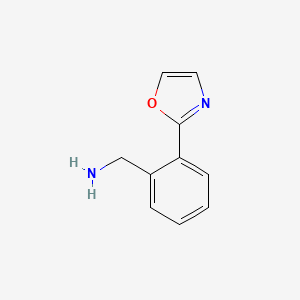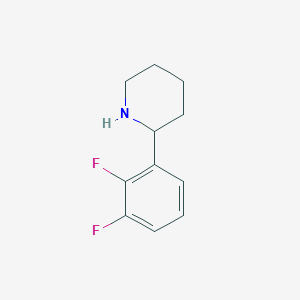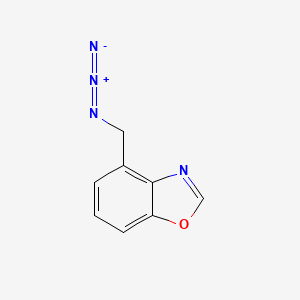![molecular formula C7H11BF3K B13537880 Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
Potassium trifluoro(spiro[3.3]heptan-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({spiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C7H11BF3K It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system bonded to a boron atom that is further substituted with three fluorine atoms and a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide typically involves the reaction of spiro[3.3]heptane-2-boronic acid with a fluorinating agent in the presence of a potassium salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at low temperatures, often around -78°C to 0°C, to prevent decomposition of the reactants.
Catalyst: A base such as potassium tert-butoxide may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive fluorinating agents and boron compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides (e.g., NaCl, KBr) or alkoxides (e.g., NaOCH3) in polar solvents.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkoxylated spiro[3.3]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, due to its ability to deliver boron atoms to target cells.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques, such as positron emission tomography (PET).
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide involves its ability to interact with various molecular targets through its boron center. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a range of chemical reactions. Additionally, the trifluoroborate group can enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide: Similar structure but with an additional methyl group attached to the spiro[3.3]heptane ring.
Potassium trifluoro({spiro[2.2]pentan-2-yl})boranuide: Similar boron center but with a smaller spirocyclic ring system.
Uniqueness
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide is unique due to its specific spiro[3.3]heptane ring system, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over molecular geometry and reactivity is required.
Eigenschaften
Molekularformel |
C7H11BF3K |
|---|---|
Molekulargewicht |
202.07 g/mol |
IUPAC-Name |
potassium;trifluoro(spiro[3.3]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-4-7(5-6)2-1-3-7;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
FOYOAGPHMGOPAF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC2(C1)CCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


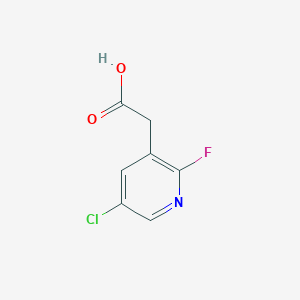
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)


